molecular formula C11H24Cl2N2 B1487782 3-(2-Methyl-1-piperidinyl)piperidine dihydrochloride CAS No. 1220030-30-7

3-(2-Methyl-1-piperidinyl)piperidine dihydrochloride

Cat. No.: B1487782
CAS No.: 1220030-30-7
M. Wt: 255.22 g/mol
InChI Key: RSMRUNFDPLPSQP-UHFFFAOYSA-N
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Description

3-(2-Methyl-1-piperidinyl)piperidine dihydrochloride is a bicyclic piperidine derivative featuring a piperidine ring substituted with a 2-methylpiperidinyl group at the 3-position. Its molecular formula is C₁₁H₂₂Cl₂N₂, with a molecular weight of 265.21 g/mol (estimated from structural analogs in and ).

Properties

IUPAC Name

2-methyl-1-piperidin-3-ylpiperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.2ClH/c1-10-5-2-3-8-13(10)11-6-4-7-12-9-11;;/h10-12H,2-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMRUNFDPLPSQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Piperidin-2-one Hydrochloride Intermediate

  • The precursor, (R)-3-aminopiperidin-2-one hydrochloride, is synthesized via cyclization of (R)-methyl 2,5-diaminopentanoate dihydrochloride.
  • The esterification of (R)-2,5-diaminopentanoic acid hydrochloride with acetyl chloride in methanol at 0–15 °C yields the methyl ester dihydrochloride.
  • Subsequent cyclization is carried out by reacting the methyl ester with a metal alkoxide (e.g., sodium methoxide) in methanol at low temperatures (around -10 °C to 0 °C).
  • The cyclized product is then treated with hydrochloric acid in a solvent mixture of methyl tert-butyl ether and methanol at 5–15 °C to afford the piperidin-2-one hydrochloride intermediate, which is isolated by filtration.

Reduction to Aminopiperidine

  • The piperidin-2-one hydrochloride intermediate is reduced using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
  • The reaction is typically performed by adding 1.5–2.0 equivalents of LiAlH4 to the piperidin-2-one hydrochloride solution at 10–45 °C, often around 35 °C.
  • The mixture is then heated between 45–70 °C (commonly 55–65 °C) for completion of reduction.
  • After reaction completion, the mixture is filtered to isolate (R)-3-aminopiperidine, which is then converted to its dihydrochloride salt by treatment with concentrated hydrochloric acid.

Specific Considerations for this compound

While the above steps describe the preparation of (R)-3-aminopiperidine dihydrochloride, the target compound this compound contains an additional methyl substitution on the piperidine ring and a linked piperidinyl group. This implies:

  • The starting materials or intermediates would be appropriately substituted piperidin-2-one derivatives or amino esters bearing the 2-methyl and 2-piperidinyl substituents.
  • The reduction and salt formation steps would be analogous, employing LiAlH4 reduction in THF and acidification with HCl to form the dihydrochloride salt.
  • The synthesis may involve nucleophilic substitution or coupling reactions to attach the 2-methyl-1-piperidinyl moiety to the 3-position of the piperidine ring prior to salt formation.

Data Table Summarizing Key Reaction Parameters

Step Reagents/Conditions Temperature (°C) Solvent(s) Notes
Esterification Acetyl chloride (1.5–2.5 eq), methanol 0 to 15 Methanol Produces methyl 2,5-diaminopentanoate dihydrochloride
Cyclization Sodium methoxide (1.5–3 eq) -10 to 0 Methanol Forms piperidin-2-one intermediate
Acid treatment Concentrated HCl 5 to 15 Methyl tert-butyl ether + methanol Converts to piperidin-2-one hydrochloride salt
Reduction Lithium aluminum hydride (1.5–2.0 eq) 10 to 70 (stepwise heating) Tetrahydrofuran Reduces keto to amine
Salt formation Concentrated HCl Ambient Forms dihydrochloride salt, isolated by filtration

Research Findings and Optimization Notes

  • The reduction step with LiAlH4 is sensitive to temperature; maintaining 35 °C during addition and 58–60 °C during heating optimizes yield and purity.
  • The esterification and cyclization steps require careful temperature control to prevent side reactions and ensure high purity of intermediates.
  • Large-scale syntheses have been successfully performed with kilogram quantities of starting materials, indicating scalability.
  • Purification by filtration after salt formation is efficient and yields a crystalline dihydrochloride suitable for pharmaceutical applications.
  • Alternative bases and solvents (e.g., sodium methoxide in methanol) have been used to optimize cyclization and intermediate isolation.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methyl-1-piperidinyl)piperidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinones, while reduction typically produces fully hydrogenated piperidine derivatives .

Scientific Research Applications

Pharmacological Applications

3-(2-Methyl-1-piperidinyl)piperidine dihydrochloride is primarily recognized for its role as a calcium overload blocker, which has significant implications in treating neurological disorders.

Mechanism of Action:
The compound acts by inhibiting calcium influx into neurons, which is critical in conditions such as:

  • Anoxia : A deficiency of oxygen reaching the tissues.
  • Ischemia : Reduced blood flow to tissues, leading to oxygen deprivation.
  • Migraine and Epilepsy : Both conditions involve abnormal neuronal excitability and calcium dysregulation.

Research indicates that compounds similar to this compound exhibit efficacy in mitigating symptoms associated with these conditions. For instance, studies have shown that piperidine derivatives can effectively block calcium overload in brain cells, thereby providing therapeutic benefits for patients suffering from these neurological disorders .

Neuroprotective Effects

The neuroprotective properties of this compound extend to its potential use in treating traumatic brain injuries and neurodegenerative diseases. By preventing calcium overload, this compound may help preserve neuronal integrity during pathological conditions characterized by excessive excitatory neurotransmission.

Case Study: Neuroprotection in Ischemic Models

A study investigating the effects of piperidine derivatives on ischemic models demonstrated that these compounds significantly reduced neuronal death and improved functional outcomes when administered following ischemic events . This underscores the potential of this compound as a candidate for further development in neuroprotection.

Synthetic Chemistry Applications

In synthetic chemistry, the piperidine structure is a versatile scaffold for developing novel pharmaceuticals. The synthesis of this compound can be achieved through various synthetic routes involving piperidine derivatives.

Synthesis Overview:

  • Piperidine derivatives are often synthesized via alkylation reactions or cyclization processes.
  • The incorporation of functional groups can enhance the biological activity and selectivity of the resulting compounds.

Recent advancements in synthetic methodologies have facilitated the efficient production of piperidine derivatives, enabling researchers to explore their pharmacological potential more thoroughly .

Data Summary Table

Application AreaSpecific Use CaseFindings/Results
PharmacologyTreatment of anoxia, ischemiaEffective calcium overload blocker
NeuroprotectionManagement of traumatic brain injuriesReduced neuronal death in ischemic models
Synthetic ChemistryDevelopment of new pharmaceuticalsVersatile scaffold for drug design

Mechanism of Action

The mechanism of action of 3-(2-Methyl-1-piperidinyl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on neurotransmitter receptors, enzymes, and ion channels, modulating their activity and leading to various pharmacological effects . The exact mechanism depends on the specific derivative and its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Structural and Physicochemical Comparisons

The table below compares key parameters of 3-(2-Methyl-1-piperidinyl)piperidine dihydrochloride with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Pharmacological Use Reference
This compound C₁₁H₂₂Cl₂N₂ 265.21 Not reported 2-Methylpiperidinyl, piperidine Not specified Synthesized analog
4-(Diphenylmethoxy)piperidine Hydrochloride C₁₈H₂₁NO·HCl 303.83 122–124 Diphenylmethoxy Antihistaminic (e.g., Diphenylpyraline)
3-(4-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride C₉H₁₆Cl₂N₄ 239.15 Not reported 4-Methylpyrazole Research use (no specified target)
8-{1-[3-(Cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline C₃₁H₃₃N₃O 463.62 Not reported Quinoline, cyclopentene, benzyl Structural studies only
Vapitadine Dihydrochloride C₁₇H₂₀N₄O·2HCl 369.29 Not reported Imidazobenzazepine, spiro-piperidine Atopic dermatitis treatment
Key Observations:
  • Substituent Impact on Molecular Weight : Bulky substituents (e.g., diphenylmethoxy in ) increase molecular weight significantly compared to alkyl-substituted analogs like the target compound .
  • Melting Points : Aromatic substituents (e.g., diphenylmethoxy) correlate with higher melting points (122–124°C) due to enhanced intermolecular π-π stacking, whereas alkyl-substituted derivatives (e.g., methylpiperidinyl) likely exhibit lower melting points .

Pharmacological Activity and Functional Groups

  • Antihistaminic Activity : 4-(Diphenylmethoxy)piperidine derivatives (e.g., Diphenylpyraline Hydrochloride) exhibit antihistaminic properties due to diphenylmethoxy groups enhancing receptor binding .
  • CNS Modulation : Bicyclic piperidines like this compound may interact with σ receptors or dopamine transporters, analogous to spiro-piperidine derivatives such as Vapitadine .
  • Lack of Classical Hydrogen Bonds: Piperidine derivatives with non-polar substituents (e.g., methyl groups) rely on dispersion forces for crystal packing, as seen in .

Biological Activity

3-(2-Methyl-1-piperidinyl)piperidine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which indicates the presence of two piperidine rings with a methyl substitution. Its molecular formula is C11H24Cl2N2C_{11}H_{24}Cl_2N_2, and it has been characterized by various spectroscopic methods.

The biological activity of this compound primarily involves interactions with neurotransmitter systems. Research indicates that piperidine derivatives often exhibit activity as:

  • Acetylcholinesterase Inhibitors : These compounds can inhibit the enzyme acetylcholinesterase (AChE), which is crucial for the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, making these compounds potential candidates for treating neurodegenerative diseases like Alzheimer's disease .
  • Opioid Receptor Modulators : Some studies have suggested that similar piperidine derivatives may act on opioid receptors, particularly the κ-opioid receptor. This interaction could lead to analgesic effects, making them relevant in pain management .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AChE InhibitionEnhances cholinergic transmission
Opioid Receptor ModulationPotential analgesic effects
Anticancer ActivityInduces apoptosis in cancer cells

Case Studies and Research Findings

  • Anticancer Properties : A study demonstrated that certain piperidine derivatives exhibited cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The compound showed enhanced apoptosis induction compared to traditional chemotherapeutics like bleomycin .
  • Neuroprotective Effects : Research focusing on AChE inhibition indicated that compounds similar to this compound could potentially improve cognitive functions in models of Alzheimer's disease. The inhibition of AChE was linked to improved memory retention in animal studies .
  • Opioid Receptor Studies : Analogues of this compound have been tested for their efficacy as κ-opioid receptor antagonists. These studies revealed potent binding affinities and selective antagonism, suggesting a role in pain modulation without the side effects typically associated with μ-opioid receptor activation .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 3-(2-Methyl-1-piperidinyl)piperidine dihydrochloride in laboratory settings?

  • Methodological Guidance :

  • Storage : Store at 2–8°C in a dry area to prevent degradation. Avoid exposure to moisture and direct sunlight to maintain stability .
  • Personal Protective Equipment (PPE) : Use NIOSH-approved respirators (e.g., P95 filters) for dust control, chemical-resistant gloves (e.g., nitrile), and safety goggles compliant with EN 166 standards. Wear lab coats to prevent skin contact .
  • Emergency Measures : In case of inhalation, move to fresh air and seek medical attention. For skin contact, rinse immediately with water for 15 minutes. Use water spray, alcohol-resistant foam, or CO₂ for fire emergencies .

Q. How can researchers optimize the synthesis of piperidine derivatives like this compound?

  • Methodological Guidance :

  • Reaction Conditions : Use ethanol or methanol as solvents due to their compatibility with amine hydrochlorides. Catalysts such as palladium on carbon (Pd/C) may enhance reaction efficiency .
  • Purity Control : Monitor reactions via TLC or HPLC. Recrystallize the product using ethanol/water mixtures to achieve >95% purity .
  • Yield Improvement : Optimize stoichiometry (e.g., 1.2 equivalents of alkylating agents) and reaction time (typically 12–24 hours under reflux) .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Guidance :

  • Structural Confirmation : Use 1H^1 \text{H}-NMR (D₂O or DMSO-d₆) to verify substituent positions on the piperidine ring. Compare peaks with PubChem data for validation .
  • Purity Assessment : Employ reverse-phase HPLC with a C18 column (UV detection at 254 nm) and a mobile phase of acetonitrile/water (70:30) .
  • Elemental Analysis : Confirm chloride content via titration or ion chromatography to validate dihydrochloride formation .

Advanced Research Questions

Q. How can computational methods enhance the design of reactions involving this compound?

  • Methodological Guidance :

  • Reaction Pathway Modeling : Use density functional theory (DFT) to simulate reaction intermediates and transition states. Software like Gaussian or ORCA can predict energetics for nucleophilic substitution or ring-closure steps .
  • Condition Optimization : Apply machine learning (e.g., Bayesian optimization) to screen solvent/catalyst combinations. Cross-reference with ICReDD’s reaction databases to identify high-yield conditions .
  • Data Integration : Combine experimental results (e.g., kinetic data) with computational models to refine activation energy estimates .

Q. How should researchers resolve contradictions in pharmacological data for piperidine derivatives?

  • Methodological Guidance :

  • Reproducibility Checks : Validate assay protocols (e.g., receptor binding assays) using positive controls (e.g., risperidone intermediates) and standardized cell lines .
  • Impurity Analysis : Characterize by-products (e.g., sulfoxides or dealkylated analogs) via LC-MS. Compare with pharmacopeial impurity standards (e.g., EP/JP monographs) .
  • Dose-Response Curves : Perform multi-point assays to distinguish between compound-specific effects and solvent/impurity interference .

Q. What strategies are effective for studying the stability of this compound under varying experimental conditions?

  • Methodological Guidance :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and acidic/basic conditions (pH 2–12). Monitor degradation via HPLC and identify products using high-resolution MS .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C based on accelerated stability data (e.g., 40°C/75% RH) .
  • Excipient Compatibility : Test with common buffers (phosphate, citrate) and polymers (PEG, HPMC) to assess formulation stability .

Q. How can researchers elucidate the mechanistic role of this compound in enzyme inhibition?

  • Methodological Guidance :

  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). Use fluorogenic substrates for real-time activity monitoring .
  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with enzyme active sites (e.g., cytochrome P450 isoforms) .
  • Mutagenesis Validation : Introduce point mutations (e.g., Ala-scanning) in predicted binding regions to confirm residue-specific interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Methyl-1-piperidinyl)piperidine dihydrochloride
Reactant of Route 2
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3-(2-Methyl-1-piperidinyl)piperidine dihydrochloride

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